Product packaging for Amoxicillin Dimer Sodium Salt(Cat. No.:)

Amoxicillin Dimer Sodium Salt

Cat. No.: B1153872
M. Wt: 730.81
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin Dimer Sodium Salt is a characterized impurity of the broad-spectrum antibiotic Amoxicillin and is provided as a reference standard . It is also known as Amoxicillin USP Related Compound J Sodium Salt . This compound is essential for analytical research and development, particularly for method development, validation, and quality control (QC) during the synthesis and formulation stages of Amoxicillin-based drugs . It serves to ensure the safety and efficacy of the final pharmaceutical product by allowing for the accurate identification and quantification of this specific dimeric impurity, thereby helping to meet stringent regulatory requirements for pharmaceutical impurities . The molecular formula is C32H38N6Na2O10S2, and it has a molecular weight of 776.79 g/mol . The provided material is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₂H₃₈N₆O₁₀S₂ (x Na)

Molecular Weight

730.81

Synonyms

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)glycinamide Sodium Salt;  [2(2R-trans),3[2S-(2α,5α,6β)

Origin of Product

United States

Mechanistic Elucidation of Amoxicillin Dimerization

Self-Condensation Pathways of Amoxicillin (B794) Leading to Dimer Formation

The dimerization of amoxicillin primarily occurs through a self-condensation reaction, where two amoxicillin molecules react to form a larger dimeric structure. This process is facilitated by the functional groups present in the amoxicillin molecule, particularly the primary amino group on the side chain and the highly strained β-lactam ring. Theoretical calculations and experimental analyses have identified several potential pathways for this reaction. nih.gov For penicillins with a side-chain amino group like amoxicillin, the most favorable pathway involves the amino group of one molecule acting as a nucleophile. nih.gov

The principal mechanism for the formation of the most common amoxicillin dimer is initiated by a nucleophilic attack. nih.gov The primary amino group (-NH2) on the α-carbon of the acyl side chain of one amoxicillin molecule attacks the electrophilic carbonyl carbon of the β-lactam ring of a second amoxicillin molecule. nih.govfrontiersin.org The β-lactam carbonyl is particularly susceptible to nucleophilic attack due to the significant ring strain of the four-membered azetidinone ring, which reduces the resonance stabilization typically found in amides. khanacademy.orgfrontiersin.org

This reaction proceeds through a tetrahedral intermediate. nih.gov The initial attack leads to the transfer of a hydrogen atom from the amino group to the carbonyl oxygen. nih.gov This dimerization process is generally exothermic, making it thermodynamically favorable. nih.gov

The nucleophilic attack directly leads to the cleavage and opening of the highly strained β-lactam ring. nih.gov Following the formation of the initial intermediate, the ring opens, and a subsequent hydrogen transfer occurs to the nitrogen atom of the now-opened ring. nih.gov This irreversible ring-opening step is a key feature of the dimerization process, resulting in a stable dimeric structure linked by a newly formed amide bond. nih.gov The opening of the β-lactam ring alleviates the inherent angle strain, which is a primary driving force for the reaction. khanacademy.org This pathway is considered the dominant mode of dimerization for amoxicillin. nih.gov

Table 1: Proposed Dimerization Pathways for Amoxicillin This table outlines the primary proposed mechanisms for amoxicillin self-condensation.

Pathway Description Energetic Favorability Reference
Amino Group Attack on β-Lactam Ring The primary amino group of one molecule attacks the β-lactam carbonyl of another, leading to ring opening and the formation of an amide linkage. Most Favorable nih.gov
Carboxyl Group Attack on β-Lactam Ring The carboxylic acid group of one molecule attacks the β-lactam ring of another. Less Favorable nih.gov
Amino Group Attack on Carboxyl Group The primary amino group of one molecule attacks the carboxylic acid group of another to form an amide bond, with the removal of water. Endothermic; Less Favorable nih.gov

Influence of Environmental Parameters on Dimerization Kinetics

The rate at which amoxicillin dimerization occurs is not constant but is significantly influenced by the chemical environment. Key parameters such as pH, temperature, and the polarity of the solvent can accelerate or decelerate the reaction rates and affect the stability of the resulting dimer.

An increase in temperature generally leads to an increase in the rate of amoxicillin dimerization. Higher temperatures provide the reactant molecules with greater kinetic energy, allowing them to more easily overcome the activation energy barrier required for the reaction to occur. researchgate.net This relationship is consistent with the principles of chemical kinetics, often described by the Arrhenius equation, which relates the rate constant of a reaction to temperature. mdpi.com Studies on the thermal degradation of amoxicillin show that significant mass loss, indicating chemical decomposition, begins at elevated temperatures. netzsch.com For instance, one study noted that increasing the temperature from 20°C to 40°C rapidly increased the degradation rate of a similar antibiotic. researchgate.net

Table 2: General Effect of Temperature on Amoxicillin Reaction Rates This table summarizes the observed impact of temperature on the degradation and dimerization of amoxicillin.

Temperature Range Observed Effect Kinetic Implication Reference
5°C to 35°C Reaction rates increase with temperature. Follows Arrhenius-type behavior where rate constants are temperature-dependent. mdpi.com
20°C to 40°C A significant increase in degradation efficiency is observed. Higher kinetic energy allows more molecules to overcome the reaction's activation energy. researchgate.net
> 185°C Onset of rapid thermal decomposition. Indicates the temperature at which the molecule's structure rapidly breaks down. netzsch.com

The choice of solvent and its polarity can influence both the rate of dimer formation and the stability of the dimer itself. Liquid amoxicillin is a polar molecule, and its solubility and reactivity are affected by the surrounding solvent. wikipedia.org Research has shown that the mass spectra of amoxicillin, and thus the detection of dimer ions, are strongly influenced by the solvent used. researchgate.net In one study, methanol (B129727) was found to be the best solvent for minimizing the abundance of dimer ions detected by mass spectrometry, suggesting that the solvent environment can mediate the extent of dimerization. researchgate.net Polar protic solvents can engage in hydrogen bonding with the functional groups of amoxicillin, potentially stabilizing the reactants or intermediates and thereby affecting the reaction pathway and rate.

Characterization of Intermediate Species in the Dimerization Process

The dimerization and degradation of amoxicillin in aqueous solutions proceed through several key intermediate species. The formation of these intermediates is highly dependent on factors such as pH. nih.gov The primary mechanism involves the hydrolysis of the strained β-lactam ring, a characteristic feature of penicillin antibiotics. This initial step leads to the formation of amoxicillin penicilloic acid, which is often the first and dominant transformation product observed. nih.gov

Subsequent reactions can lead to other important intermediates. For instance, amoxicillin penicilloic acid can undergo further transformation. nih.gov Additionally, intramolecular aminolysis, where the side-chain amino group attacks the β-lactam carbonyl carbon, can lead to the formation of amoxicillin diketopiperazine. researchgate.net The characterization of these species is crucial for understanding the complete degradation and polymerization pathway. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), particularly using techniques like Quadrupole Time-of-Flight (QToF), has been instrumental in identifying these intermediates based on their accurate mass and fragmentation patterns. nih.govresearchgate.netnih.gov

Research has identified several key transformation products (TPs) during amoxicillin degradation. In laboratory experiments under neutral pH conditions, amoxicillin penicilloic acid (TP 1), amoxicillin 2',5'-diketopiperazine (TP 2), and amoxicillin penilloic acid (TP 3) have been identified. nih.gov These intermediates are not stable and can transform into numerous other, yet unknown, products over time. nih.gov

Below is a table summarizing the key identified intermediate species in the amoxicillin dimerization and degradation process, characterized by their mass-to-charge ratio (m/z).

Table 1: Key Intermediate Species in Amoxicillin Degradation and Dimerization
Intermediate SpeciesAbbreviationObserved m/z [M+H]⁺Characterization Method
AmoxicillinAMX366.1118LCMS-IT-TOF lcms.cz
Amoxicillin Penicilloic AcidTP 1384UPLC-HR-QToF-MS nih.govresearchgate.net
Amoxicillin 2',5'-DiketopiperazineTP 2348UPLC-HR-QToF-MS nih.gov
Amoxicillin Penilloic AcidTP 3322UPLC-HR-QToF-MS nih.gov

Formation of Higher Oligomers (Trimers, Tetramers) in Amoxicillin Systems

Beyond the formation of dimers, amoxicillin can undergo further polymerization to form higher-order oligomers, such as trimers and tetramers. These polymeric substances are considered impurities in amoxicillin drug products and their presence is monitored as part of quality control procedures outlined in official pharmacopoeias. The structures of amoxicillin dimers and trimers have been reported in sources such as the European Pharmacopoeia.

The mechanism for the formation of these higher oligomers is understood as a continuation of the dimerization process. The reaction proceeds via a chain sequence where an intermediate species, such as one containing a reactive amino group, attacks the β-lactam ring of another amoxicillin molecule or an existing dimer. researchgate.net This step-wise addition leads to the formation of trimers, tetramers, and even larger polymers.

The separation and identification of these oligomers have been achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) has been successfully employed to separate polymerization products of the structurally similar antibiotic ampicillin (B1664943), ranging in size from the dimer to the octamer. researchgate.net These methods allow for the resolution and quantification of individual oligomers, ensuring that their levels remain within pharmaceutically acceptable limits.

Synthetic Methodologies and Isolation Strategies for Research Purposes

Laboratory-Scale Synthesis of Amoxicillin (B794) Dimer Sodium Salt

For research applications, the synthesis of Amoxicillin Dimer Sodium Salt is not a direct, one-pot reaction but rather a carefully managed process of amoxicillin degradation to encourage the formation of dimeric structures.

The formation of amoxicillin dimers is a known degradation pathway for amoxicillin, particularly in aqueous solutions. nih.govresearchgate.net In a laboratory setting, this process can be controlled to favor the generation of these dimers. The degradation of amoxicillin can lead to the formation of various products, including amoxicillin penicilloic acid and amoxicillin penilloic acid, which can exist as dimers and trimers. researchgate.net

The process typically involves dissolving amoxicillin in an aqueous buffer solution. The pH of the solution is a critical parameter, with different pH levels promoting the formation of specific degradation products. nih.gov For instance, studies have examined the degradation of amoxicillin in phosphate buffer solutions at pH levels of 5, 7, and 8 to identify the resulting degradation products. nih.gov The concentration of the initial amoxicillin solution is also a key factor, with studies often using concentrations around 100 μg/mL. nih.govresearchgate.net

The reaction is allowed to proceed over a period, which can range from hours to several days, under controlled temperature and light conditions. Exposure to natural sunlight has been shown to influence the degradation pathways of amoxicillin. researchgate.net Throughout the process, the reaction mixture would be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the formation of the dimer and other degradation products. core.ac.uk Once the desired concentration of the dimer is achieved, the reaction is stopped, and the mixture is prepared for purification.

Table 1: Parameters for Controlled Degradation of Amoxicillin

Parameter Condition Rationale
Starting Material Amoxicillin Precursor for dimer formation.
Solvent Aqueous Buffer (e.g., Phosphate) Mimics physiological and environmental conditions where degradation occurs.
pH Controlled (e.g., 5, 7, 8) Influences the rate and type of degradation products formed. nih.gov
Concentration e.g., 100 μg/mL Affects reaction kinetics. researchgate.net
Temperature Controlled Influences the rate of degradation.
Light Conditions Controlled (e.g., natural sunlight or dark) Can affect degradation pathways. researchgate.net
Monitoring HPLC To track the formation of the dimer and other products. core.ac.uk

While derivatization is a common technique to enhance the analytical detection of amoxicillin, specific derivatization strategies for the expressed purpose of isolating or characterizing the amoxicillin dimer are not extensively detailed in the available research. However, derivatization techniques used for amoxicillin could potentially be adapted for the dimer.

For analytical purposes, pre-column derivatization of amoxicillin with reagents like AccQ-Fluor (1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione) is used to create fluorescent derivatives that are more easily detected by HPLC with fluorescence and UV detectors. This approach is particularly useful for molecules like amoxicillin that have weak UV absorption and no native fluorescence. The resulting derivatives are stable N-substituted ureas.

Theoretically, such a derivatization strategy could be applied to a mixture containing the amoxicillin dimer. The dimer, possessing similar functional groups to the monomer, would be expected to react with the derivatizing agent. This could potentially alter its chromatographic properties in a way that facilitates its separation from other degradation products during preparative HPLC. However, it should be noted that this application of derivatization for the specific purpose of isolating the dimer is a theoretical extension of existing analytical methods for the parent compound.

Purification and Isolation Techniques for Research-Grade Amoxicillin Dimer

The isolation and purification of the amoxicillin dimer from the complex mixture of degradation products is a critical step in obtaining a research-grade compound. This is typically achieved through chromatographic techniques, followed by crystallization to obtain a solid, purified product.

Preparative chromatography is a powerful technique for the separation and isolation of specific compounds from a mixture. For amoxicillin oligomers, including the dimer, a multi-step chromatographic approach has been successfully employed. researchgate.net

The initial separation is often carried out using an anion-exchange chromatography resin such as DEAE-Sephadex. researchgate.net This step separates the components of the mixture based on their net negative charge. The amoxicillin dimer, along with other oligomers and acidic degradation products, will bind to the positively charged resin. A carefully designed elution gradient, typically involving an increasing salt concentration, is then used to selectively release the bound compounds, with the dimer eluting at a characteristic salt concentration.

Following the initial separation on DEAE-Sephadex, further purification is achieved using a different type of chromatography, often involving a non-polar resin like Amberlite XAD-2. researchgate.net This resin separates molecules based on their hydrophobicity. This step is effective in removing more polar impurities that may have co-eluted with the dimer in the first chromatographic step. The purity of the isolated dimer fractions is monitored throughout the process using analytical HPLC. researchgate.net

Table 2: Chromatographic Purification of Amoxicillin Dimer

Chromatographic Step Resin Type Separation Principle Purpose
Step 1 DEAE-Sephadex Anion-Exchange Initial separation of oligomers from other degradation products based on charge. researchgate.net
Step 2 Amberlite XAD-2 Adsorption (Hydrophobicity) Further purification of the dimer fraction by removing more polar impurities. researchgate.net

Crystallization is the final step in obtaining a pure, solid form of the this compound. While specific crystallization protocols for the dimer are not widely published, general principles for the crystallization of amoxicillin and its salts can be applied.

The process typically begins with the purified dimer fraction from chromatography. If the dimer is not already in its sodium salt form, it can be converted by reacting it with a suitable sodium salt, such as sodium bicarbonate or sodium hydroxide, in an appropriate solvent.

The choice of solvent system is critical for successful crystallization. A common approach is to dissolve the compound in a solvent in which it is readily soluble and then introduce an anti-solvent in which it is poorly soluble to induce precipitation and crystal formation. For amoxicillin sodium, a process involving vacuum azeotropic distillation with an entrainer like ethanol or isopropanol has been described to achieve crystallization. google.com

The temperature is another key parameter. Cooling crystallization, where the temperature of a saturated solution is gradually lowered to reduce the solubility of the compound and promote crystal growth, is a common technique. For amoxicillin sodium, cooling to a final temperature of 0-10°C has been reported. google.com The rate of cooling and the level of agitation can influence the size and quality of the resulting crystals. The final crystalline product is then collected by filtration and dried under vacuum.

Advanced Spectroscopic and Chromatographic Characterization of Amoxicillin Dimer Sodium Salt

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For complex molecules like the Amoxicillin (B794) Dimer Sodium Salt, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural assignment. While specific NMR data for the Amoxicillin Dimer Sodium Salt is not extensively available in public literature, the characterization of closely related amoxicillin degradation products, such as amoxicillin diketopiperazine, provides a strong proxy for the analytical methodologies that would be employed.

Proton (¹H) NMR Analysis for Opened β-Lactam Ring Protons and Thiazolidine (B150603) Ring Methyl Groups

Proton (¹H) NMR spectroscopy is instrumental in identifying the key structural features of the Amoxicillin Dimer. The chemical shifts (δ) of the protons are indicative of their local electronic environment. In the case of an amoxicillin dimer, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the aromatic rings of the two amoxicillin moieties, as well as the protons on the thiazolidine rings.

A crucial aspect of the analysis would be the signals corresponding to the protons of the opened β-lactam ring, which would confirm the dimeric structure formed through the reaction of the β-lactam. Furthermore, the thiazolidine ring methyl groups would exhibit distinct signals, the chemical shifts of which can provide information about the stereochemistry of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Amoxicillin Diketopiperazine (a related dimer)

Proton Chemical Shift (ppm)
Aromatic Protons6.7 - 7.3
Thiazolidine Ring Protons4.0 - 5.5
Thiazolidine Methyl Groups1.2 - 1.7

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific isomeric form.

Carbon-13 (¹³C) NMR for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in the this compound will produce a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), which are not observable in ¹H NMR.

Table 2: Representative ¹³C NMR Chemical Shifts for Amoxicillin Diketopiperazine

Carbon Chemical Shift (ppm)
Carbonyl Carbons165 - 175
Aromatic Carbons115 - 160
Thiazolidine Ring Carbons60 - 80
Thiazolidine Methyl Carbons25 - 35

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific isomeric form.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structure of the this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to establish the connectivity of proton spin systems within the molecule, for example, tracing the proton network within the thiazolidine ring and the side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and directly attached carbons. This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for identifying quaternary carbons by their long-range couplings to nearby protons. This is particularly useful in piecing together the entire molecular structure of the dimer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the this compound with a high degree of confidence. The experimentally determined accurate mass can be compared to the calculated theoretical mass for the proposed molecular formula, providing strong evidence for the identity of the compound.

Table 3: Accurate Mass Determination of an Amoxicillin Dimer

Parameter Value
Molecular FormulaC₃₂H₃₈N₆O₁₀S₂
Theoretical Monoisotopic Mass730.2142 g/mol
Observed Mass (HRMS)Consistent with theoretical mass within a few ppm

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, the molecular ion of the this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

By analyzing the masses of the fragment ions, it is possible to deduce the fragmentation pathways and confirm the connectivity of the different structural components of the dimer. For instance, characteristic cleavages of the thiazolidine ring and the amide bonds would be expected, providing valuable structural information. researchgate.netnih.gov

Table 4: Representative MS/MS Fragmentation of an Amoxicillin Dimer

Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation
731.2 [M+H]⁺366.1, 349.1, 160.1Cleavage of the dimer linkage, loss of ammonia, thiazolidine ring fragment

Note: The exact fragmentation pattern can vary depending on the ionization method and collision energy.

Electrospray Ionization (ESI) and Nanospray Ion Source Applications

Electrospray Ionization (ESI) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of amoxicillin and its related impurities, including the dimer sodium salt. ESI is a soft ionization method that allows for the analysis of large, thermally fragile molecules like amoxicillin dimers by generating intact molecular ions from a solution. nih.govchromatographyonline.com In ESI-MS analysis of amoxicillin, the protonated molecule ([Amox + H]⁺) is often observed. nih.govresearchgate.net For the dimer, corresponding molecular ions are monitored to confirm its presence.

Tandem mass spectrometry (ESI-MS/MS) provides further structural information through collision-induced dissociation (CID), which fragments the parent ion into characteristic product ions. nih.govresearchgate.net This fragmentation pattern is crucial for the unambiguous identification of the dimer among other degradation products. researchgate.net For instance, studies have identified key fragment ions for amoxicillin at m/z 349, 208, 160, and 114, which can be used as a reference for interpreting the fragmentation of the dimer. researchgate.net

Nanospray ionization, a lower flow rate version of ESI, offers enhanced sensitivity and is particularly well-suited for analyzing minute sample quantities. It has been successfully applied in conjunction with capillary liquid chromatography to identify amoxicillin dimer impurities. nih.govsemanticscholar.orgresearchgate.net In this approach, ampicillin (B1664943), amoxicillin, and their dimers are trapped and separated in a capillary column before being introduced into the mass spectrometer via a nanospray ion source for identification based on their fragment ions. nih.govsemanticscholar.orgresearchgate.net

Chromatographic Separations for Purity Profiling and Degradation Product Analysis

Chromatographic techniques are indispensable for separating this compound from the active pharmaceutical ingredient (API) and other related substances, enabling accurate purity assessment and analysis of degradation pathways.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of amoxicillin and its impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. pubcompare.ainih.gov

UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is commonly employed, with monitoring typically performed at wavelengths around 225-230 nm. nih.govualberta.ca A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification. pubcompare.ai

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, allowing for the definitive identification of co-eluting peaks and the characterization of unknown impurities based on their mass-to-charge ratio. researchgate.netnih.gov HPLC-ESI-MS/MS methods have been developed for the simultaneous analysis of amoxicillin and its metabolites, effectively eliminating matrix interference. researchgate.netnih.gov

Various HPLC methods have been validated for determining amoxicillin in pharmaceutical preparations and biological fluids, demonstrating good linearity, precision, and accuracy. ualberta.cawjpps.comconicet.gov.ar These methods are crucial for quality control and stability studies where the formation of dimers and other degradation products is monitored. magtechjournal.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes and higher pressures than conventional HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. claremont.edu UHPLC-MS is a powerful tool for analyzing amoxicillin and its impurities, providing faster run times and better peak separation. claremont.edu This technique is well-suited for analyzing complex samples and for high-throughput screening in pharmaceutical quality control. claremont.edu The enhanced resolution is particularly beneficial for separating structurally similar impurities, such as different forms of amoxicillin dimers.

Capillary Liquid Chromatography (Capillary LC)

Capillary Liquid Chromatography (Capillary LC) is a micro-scale separation technique that provides high-efficiency separations with very low solvent consumption. A key application is the identification of dimer impurities in amoxicillin. nih.govsemanticscholar.orgresearchgate.net In a typical setup, amoxicillin and its dimers are trapped on a C18 sorbent within a capillary column, separated using a reversed-phase mechanism, and subsequently analyzed by tandem mass spectrometry with a nanospray ion source. nih.govsemanticscholar.orgresearchgate.net This micro-scale method is optimized for the quality control analysis of high molecular weight impurities. nih.govsemanticscholar.org

Impurity Profiling Strategies for this compound

Impurity profiling is a critical aspect of pharmaceutical quality control, aimed at identifying and quantifying all potential impurities in a drug substance. For amoxicillin, this includes degradation products formed under stress conditions (hydrolysis, heat, light) and by-products from the synthesis process. researchgate.net The amoxicillin dimer is a known impurity that can form during storage or under certain processing conditions. magtechjournal.com

Strategies for profiling involve subjecting amoxicillin to forced degradation studies to intentionally generate impurities. researchgate.net The resulting mixture is then analyzed using stability-indicating analytical methods, primarily HPLC with DAD and/or MS detection. researchgate.net This allows for the separation and identification of degradation products, including various dimers. researchgate.net The correlation between the loss of crystal water from amoxicillin trihydrate and the formation of the amoxicillin closed-loop dimer has been investigated, highlighting the importance of monitoring the physical form of the API. magtechjournal.com

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of amoxicillin and its derivatives.

FTIR spectroscopy is used to identify the characteristic functional groups present in the amoxicillin molecule. Key vibrational bands include those associated with the β-lactam ring (around 1755-1775 cm⁻¹), the amide C=O stretching (around 1686-1693 cm⁻¹), the O-H stretching of phenolic and carboxylic groups (broad band between 3200-3500 cm⁻¹), and the N-H stretching of amine and amide groups. researchgate.netresearchgate.netnih.gov FTIR can be used to study the interaction of amoxicillin with other molecules and surfaces. researchgate.net It has also been established as a method to analyze the crystallization state of amoxicillin, which can be correlated to the presence of key impurities like the dimer. magtechjournal.com

Raman spectroscopy provides complementary vibrational information. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental FTIR and Raman spectra to assign vibrational modes accurately. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be used to amplify the Raman signal, allowing for the detection of low concentrations of the analyte. researchgate.net

Table 1: Summary of Analytical Techniques for this compound Characterization

Technique Application Key Findings
ESI-MS/MS Identification and structural elucidation of amoxicillin dimers. Provides molecular weight information and characteristic fragmentation patterns for unambiguous identification. nih.govresearchgate.net
Nanospray-MS High-sensitivity detection of dimer impurities. Coupled with Capillary LC for analyzing minute sample quantities. nih.govsemanticscholar.orgresearchgate.net
HPLC-UV/DAD Quantification and purity profiling of amoxicillin and its impurities. A robust method for routine quality control, allowing for the detection of impurities based on UV absorbance. pubcompare.ainih.govualberta.ca
UHPLC-MS High-resolution, high-speed separation of impurities. Offers improved peak separation and sensitivity compared to conventional HPLC. claremont.edu
Capillary LC-MS Micro-scale analysis of high molecular weight impurities. Efficiently separates dimers from the parent compound with minimal solvent usage. nih.govsemanticscholar.orgresearchgate.net
FTIR Spectroscopy Functional group analysis and determination of crystalline state. Identifies characteristic vibrational bands of the β-lactam ring and other functional groups; correlates crystal form with impurity levels. magtechjournal.comresearchgate.netresearchgate.net
Raman Spectroscopy Complementary vibrational analysis. Used with DFT calculations for detailed assignment of vibrational modes. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

One study has established a correlation between the crystalline state of amoxicillin and the presence of the amoxicillin closed-loop dimer using infrared spectroscopy. This indicates that changes in the FTIR spectrum of amoxicillin raw material can suggest the level of this dimer impurity. The loss of crystal water in amoxicillin trihydrate, which can be monitored by IR spectroscopy, has been shown to positively correlate with the formation of the dimer.

Table 1: Expected FTIR Spectral Regions for Amoxicillin and its Dimer (Note: This table is illustrative, as specific data for the dimer is not available.)

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H Stretching (Phenol, Carboxylic Acid)3500 - 3200Broad bands indicating hydrogen bonding.
N-H Stretching (Amine, Amide)3400 - 3250Primary and secondary amine/amide vibrations.
C=O Stretching (β-lactam)~1770Characteristic high-frequency band for the strained ring.
C=O Stretching (Amide)~1680Amide I band.
C=O Stretching (Carboxylate Salt)1610 - 1550Asymmetric stretching of the COO⁻ group.
Aromatic C=C Stretching1600 - 1450Vibrations from the 4-hydroxyphenyl group.

The formation of the dimer involves the creation of a new amide linkage, which would introduce changes in the amide band regions of the spectrum compared to the monomer.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing samples in aqueous solutions. It is sensitive to non-polar bonds and symmetric vibrations. Applications for Amoxicillin include monitoring its thermal degradation, where the formation of impurities, including the dimer, can be observed. ejournal.by

Analysis of β-lactam antibiotics like amoxicillin by Raman spectroscopy shows characteristic bands in the 1800-1500 cm⁻¹ region, corresponding to the β-lactam ring and other carbonyl groups. While a specific Raman spectrum for this compound is not documented in available sources, the technique could be applied to:

Quantify Impurity Levels: Develop quantitative methods to determine the concentration of the dimer in bulk amoxicillin samples.

Monitor Degradation Kinetics: Study the rate of dimer formation under various stress conditions (e.g., heat, pH changes).

In-situ Process Monitoring: Use as a Process Analytical Technology (PAT) tool to monitor impurity formation during the manufacturing process.

Table 2: Potential Raman Shift Regions for this compound Analysis (Note: This table is hypothetical, based on known data for amoxicillin.)

VibrationExpected Raman Shift (cm⁻¹)Comments
β-lactam Ring Vibration1800 - 1750Key indicator of the core penicillin structure.
Amide I Band1700 - 1640C=O stretching of amide groups.
Aromatic Ring Breathing~1610Symmetric vibration of the phenyl ring.
Phenyl Ring C-H In-Plane Bending1200 - 1000Characteristic bands for the substituted benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the crystal structures of amoxicillin trihydrate and ampicillin trihydrate are well-documented, there is no published single-crystal X-ray structure for this compound.

Obtaining a single crystal of the dimer suitable for X-ray diffraction is likely challenging due to its high molecular weight, flexibility, and potential for existing as a mixture of diastereomers. PubChem notes that generating a 3D conformer for the amoxicillin dimer is disallowed due to it having too many atoms, being too flexible, and possessing too many undefined stereocenters.

Powder X-ray Diffraction (PXRD) is a related technique used to characterize the crystalline form of bulk materials. Studies have used PXRD to confirm the identity of amoxicillin trihydrate when crystallized from solutions containing its degradation products. It has been noted that the loss of crystal water from amoxicillin, which can lead to changes in its crystal morphology detectable by PXRD, is correlated with the formation of the dimer. This suggests that PXRD could be an indirect method to assess the quality of amoxicillin raw material in relation to its propensity to form dimers.

Degradation Pathways and Chemical Stability of Amoxicillin Dimer Sodium Salt

Hydrolytic Degradation Mechanisms of the Dimer

Hydrolysis is a primary degradation pathway for β-lactam antibiotics, including amoxicillin (B794) and its oligomers. nih.gov The central mechanism involves the nucleophilic attack of water on the strained β-lactam ring, leading to its cleavage and the formation of various degradation products. nih.gov The rate and outcome of this hydrolysis are highly dependent on the pH of the solution. nih.gov For the amoxicillin dimer, hydrolysis can lead to the opening of one or both of its β-lactam rings, resulting in penicilloic acid-type structures. nih.govsigmaaldrich.com

Under acidic conditions, the hydrolysis of the β-lactam ring in penicillins is a well-documented process. researchgate.net The general mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com While specific studies focusing solely on the acid-catalyzed hydrolysis of the amoxicillin dimer are limited, the degradation of the parent amoxicillin molecule under acidic conditions provides insight into the expected products. The hydrolysis process is less efficient under acidic conditions compared to other methods, with significant removal of amoxicillin (greater than 80%) at pH 2 only observed after 24 hours. nih.gov The degradation of amoxicillin itself is known to be catalyzed by various aqueous acidic conditions. researchgate.net It is plausible that the dimer undergoes similar acid-catalyzed cleavage of its β-lactam rings to form amoxicilloic acid dimers. sigmaaldrich.com

The degradation of amoxicillin and related compounds is significantly accelerated under alkaline (basic) conditions. researchgate.net In aqueous solutions at alkaline pH, ampicillin (B1664943), a structurally similar aminopenicillin, degrades to form dimers and trimers, as well as their corresponding penicilloates. researchgate.net This suggests that the amoxicillin dimer readily undergoes base-catalyzed hydrolysis. The primary products formed from amoxicillin under various pH conditions include amoxicillin penicilloic acid and amoxicillin penilloic acid. nih.gov Therefore, under basic conditions, the amoxicillin dimer is expected to hydrolyze to its corresponding open-ring penicilloic acid forms.

A study on amoxicillin degradation in various aqueous solutions identified several key degradation products (DPs) that form under neutral and alkaline conditions. nih.gov These findings can be extrapolated to the degradation of the dimer.

Table 1: Key Hydrolytic Degradation Products of Amoxicillin

Product Name Abbreviation Formation pH
Amoxicillin Penicilloic Acid ADP1/2 Neutral, Basic
Amoxicillin Penilloic Acid ADP4/5 Neutral, Basic
Phenol Hydroxypyrazine ADP6 Neutral, Basic
Amoxicillin 2',5'-diketopiperazine ADP8/9 Neutral, Basic

At neutral pH, the hydrolysis of amoxicillin proceeds to form a range of transformation products. Laboratory experiments conducted at pH 7 revealed the formation of amoxicillin penicilloic acid (TP 1), amoxicillin 2',5'-diketopiperazine (TP 2), and amoxicillin penilloic acid (TP 3). nih.gov Notably, these primary products were found to be unstable, further transforming into numerous other, yet unknown, products over several weeks. nih.gov Given that the dimer contains the same core structures, it is expected to undergo similar hydrolytic cleavage at neutral pH, leading to the formation of its penicilloic acid derivatives and potentially other secondary degradation products.

Photolytic Degradation Studies of Amoxicillin Dimer

Photolytic degradation involves the breakdown of chemical compounds by light. While amoxicillin shows resistance to photolytic transformation at wavelengths above 300 nm, its degradation can be induced by UV light or mediated by natural photosensitizers like humic acids. nih.govresearchgate.net Studies on amoxicillin have shown that photodegradation is influenced by pH, with degradation increasing as the pH shifts from acidic to basic conditions. mdpi.com

A key product of the photolytic degradation of amoxicillin, particularly under sunlight irradiation, is Amoxicillin-S-oxide. researchgate.net The formation of this product is enhanced in the presence of humic acid and in secondary effluent, which act as natural photosensitizers. researchgate.net Although direct photolytic studies on the amoxicillin dimer are not widely reported, the presence of the same chromophoric groups suggests that it would be susceptible to similar photodegradation pathways, especially in the presence of photosensitizers or under UV irradiation. mdpi.comnih.gov The primary reactive species responsible for photolysis, especially when enhanced by agents like hydrogen peroxide, is the hydroxyl radical (OH•). mdpi.com

Oxidative Degradation Mechanisms and Identified Products

Oxidative degradation is a significant pathway for the breakdown of many pharmaceuticals. For amoxicillin, advanced oxidation processes (AOPs) have been shown to be effective for its degradation. nih.gov The degradation of amoxicillin by thermally activated persulfate involves both hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals. researchgate.netnih.gov

A study focusing on amoxicillin degradation under controlled environmental conditions identified Amoxicillin-S-oxide (sulfoxide) as a stable oxidation product. researchgate.net This product was consistently formed under sunlight irradiation. researchgate.net Other identified degradation products from various oxidative processes include diketopiperazine amoxicillin and amoxicillin penicilloic acid. researchgate.net Given that the dimer possesses the same susceptible moieties as the monomer, it is expected to undergo oxidation at the sulfur atom to form sulfoxide (B87167) derivatives and cleavage of the β-lactam ring to form penicilloic acid structures.

Table 2: Identified Oxidative Degradation Products of Amoxicillin

Product Name Notes
Amoxicillin-S-oxide Consistently obtained under sunlight irradiation. researchgate.net
Diketopiperazine amoxicillin Known degradation product. researchgate.net
Amoxicillin penicilloic acid Formed through various degradation pathways. researchgate.net

Kinetic Studies of Dimer Degradation

Kinetic studies are crucial for understanding the rate at which a compound degrades. The degradation of amoxicillin under various conditions, including oxidative and photolytic stress, has been shown to follow pseudo-first-order kinetics. nih.govresearchgate.net

Oxidative Degradation Kinetics : The oxidative degradation of amoxicillin by thermally activated persulfate was found to fit a pseudo-first-order kinetic model. The rate of degradation was significantly influenced by temperature, initial persulfate concentration, and pH. researchgate.net

Photodegradation Kinetics : The photodegradation of amoxicillin under simulated solar light also follows pseudo-first-order kinetics. nih.gov The half-life for amoxicillin under direct photolysis (light only) was calculated to be 398 hours, indicating relative stability without a catalyst. nih.gov Other studies have also modeled the kinetics of amoxicillin photodegradation as pseudo-first-order. researchgate.net

While these kinetic studies were performed on the amoxicillin monomer, the data provides a foundational understanding of the degradation rates that could be expected for the dimer under similar conditions. The dimerization process itself has been the subject of kinetic analysis, indicating that the formation and subsequent degradation of these oligomers are complex, often self-catalyzed processes. usp-pqm.org

Table 3: Summary of Kinetic Models for Amoxicillin Degradation

Degradation Method Kinetic Model Key Influencing Factors Reference
Thermally Activated Persulfate Oxidation Pseudo-first-order Temperature, Persulfate Concentration, pH researchgate.net
Photodegradation (Simulated Solar Light) Pseudo-first-order Presence of photocatalyst, Irradiation time nih.gov

Determination of Degradation Rate Constants under Varying Conditions

Specific degradation rate constants for the isolated Amoxicillin Dimer Sodium Salt are not extensively documented in publicly available scientific literature. Research has predominantly focused on the kinetics of its formation from amoxicillin monomers, rather than the rate of its subsequent breakdown.

Studies on amoxicillin itself show that its degradation, which includes polymerization into the dimer and other oligomers, follows first-order kinetics at lower concentrations. researchgate.net However, at higher concentrations, the degradation kinetics deviate from this model, indicating the significant role of multimerization reactions. mathewsopenaccess.com The formation of the dimer is part of a sequential reaction process. While the kinetics of amoxicillin degradation are well-studied, the specific rate constants for the degradation of the dimer as a starting compound have not been delineated.

Activation Energy Calculations

Similar to the degradation rate constants, specific activation energy (Ea) values for the degradation of this compound could not be identified in the surveyed scientific literature. Activation energy has been calculated for the degradation of the amoxicillin monomer under various conditions, such as in the presence of catalysts, but these values are not directly applicable to the degradation of the pre-formed dimer. nih.govresearchgate.net For amoxicillin molecules to degrade, they must overcome the reaction's activation energy, a process that is influenced by factors like temperature. researchgate.net

Influence of pH, Temperature, and Ionic Strength on Degradation Kinetics

The stability of amoxicillin and its propensity to form the dimer are highly dependent on pH, temperature, and ionic strength. The kinetics of amoxicillin polymerization, including dimerization, are intricately linked to the pH of the solution due to the multiple ionizable groups on the amoxicillin molecule.

Influence of pH: The rate of dimerization is significantly influenced by the pH of the aqueous solution. This relationship is not linear and shows a distinct profile:

Acidic Conditions (Low pH): At low pH values, the amino group of the amoxicillin molecule is protonated. This reduces its nucleophilicity and, consequently, decreases the rate of dimerization.

Neutral Conditions (pH 6-7): Amoxicillin exhibits its greatest stability and minimum rates of degradation and dimerization in the neutral pH range.

Alkaline Conditions (pH > 7): As the pH increases above 7, the carboxylic acid group becomes deprotonated and the nucleophilicity of the amino group increases, which accelerates the rate of dimerization. nih.gov Studies on amoxicillin sodium solutions confirm that degradation is more pronounced at higher pH values. researchgate.net

The table below summarizes the effect of pH on the stability and dimerization rate of amoxicillin.

pH RangeEffect on Dimerization RateRelative Stability of Amoxicillin
Acidic (< 6)DecreasedModerate
Neutral (6 - 7)MinimumMaximum
Alkaline (> 7)AcceleratedDecreased

Influence of Temperature: Temperature plays a crucial role in degradation kinetics. Increased temperature generally provides the energy needed to overcome the activation energy barrier for degradation reactions, including polymerization. researchgate.net Studies on amoxicillin sodium solutions have shown that they are more stable at lower temperatures (e.g., 0°C) compared to room temperature. researchgate.net

Influence of Ionic Strength: The ionic strength of the solution can also affect stability. For instance, a large stabilizing effect has been observed for amoxicillin in the presence of sodium chloride, which was used to maintain a constant ionic strength in kinetic studies. nih.gov The inclusion of sodium chloride significantly increased the shelf-life of amoxicillin solutions, demonstrating that ionic strength is a critical parameter in its degradation kinetics. nih.gov

Characterization of Secondary and Tertiary Degradation Products of the Dimer

The amoxicillin dimer, being an intermediate in the degradation cascade of amoxicillin, is itself susceptible to further breakdown. While it is formed from two amoxicillin units, its degradation pathways are expected to be analogous to those of the parent molecule. usp-pqm.orgalameed.edu.iq

The primary degradation mechanism for penicillins involves the hydrolysis of the strained β-lactam ring. usp-pqm.org Following this pathway, the amoxicillin dimer is expected to hydrolyze to its corresponding penicilloic acid derivative. Chromatographic analysis of aged, concentrated solutions of amoxicillin sodium salt has indicated the presence not only of the dimer, trimer, and tetramer but also of the penicilloates corresponding to these oligomers. usp-pqm.orgalameed.edu.iq This provides strong evidence that a major secondary degradation product of the amoxicillin dimer is Amoxicillin Dimer Penicilloic Acid .

Further degradation or rearrangement of this initial hydrolysis product could lead to tertiary products. The known degradation products of amoxicillin monomer provide a model for the potential further breakdown of the dimer. These include:

Amoxicillin Penilloic Acid

Piperazine-2,5-dione derivative (Amoxicillin Diketopiperazine) usp-pqm.org

Phenol Hydroxypyrazine

It is plausible that the dimer undergoes hydrolysis of its β-lactam rings first, followed by further fragmentation or rearrangement into these smaller, more stable molecules. The facile epimerization of substituted thiazolidines, like those formed after the opening of the β-lactam ring, can also lead to the formation of various diastereoisomers, further complicating the impurity profile. usp-pqm.orgalameed.edu.iq

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine optimized molecular geometries, predict reaction energies, and describe the nature of chemical bonds.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for systems like the amoxicillin (B794) dimer. DFT calculations are used to determine key properties that govern the molecule's reactivity and stability.

Studies on ampicillin (B1664943), a structurally analogous penicillin, utilize DFT to analyze molecular geometries, bonding features, and electronic properties of both monomer and dimer forms. rsc.org These calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict bond lengths and angles. rsc.org

Key electronic and energetic descriptors derived from DFT calculations include:

HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, highlighting electrophilic (positive) and nucleophilic (negative) regions. This is invaluable for predicting how the dimer will interact with other molecules or ions. For the related ampicillin dimer, MEP analysis shows electropositive potential near ammonium (B1175870) groups and water molecules, indicating sites for nucleophilic attack. rsc.org

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into intra- and inter-molecular interactions, such as hydrogen bonding and hyperconjugative interactions, quantifying their stabilization energy. rsc.orgresearchgate.net This is critical for understanding the forces that hold the dimer together.

Table 1: Example of NBO Analysis for Ampicillin Zwitterion Dimer Interactions
Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)
LP (1) N (in monomer)π* (C–O)49.44
LP (1) N (in dimer)π* (C–O)81.20
Data derived from a study on ampicillin zwitterion, illustrating the significant stabilization from lone pair (LP) to antibonding orbital (π) delocalization in the dimer structure. researchgate.net*

Ab Initio Methods for Reaction Path Prediction

Predicting how a molecule might react or degrade is a central task of computational chemistry. While DFT is often used, ab initio methods provide a framework for these predictions by solving the electronic Schrödinger equation without empirical parameters. In practice, high-level DFT methods are commonly employed for reaction path prediction in molecules of this size.

The process involves:

Reactant and Product Optimization : The starting and ending points of a reaction are geometrically optimized to find their lowest energy structures.

Transition State (TS) Searching : A transition state is the highest energy point along the reaction coordinate. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate this saddle point on the potential energy surface. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation : Once a TS is found, an IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products. nih.gov

This methodology has been successfully applied to predict the dimerization pathways of penicillins. By calculating the energy barriers for each potential reaction, the most kinetically favorable pathways can be identified. nih.gov

Molecular Dynamics (MD) Simulations of Dimer Stability and Interactions

While quantum methods are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion that reveals information about stability, conformational changes, and interactions with the surrounding environment. researchgate.net

A typical MD simulation protocol for a molecule like the amoxicillin dimer would involve:

System Setup : The dimer is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic solution conditions. Ions (like Na⁺ and Cl⁻) are added to neutralize the system and achieve a specific ionic strength. researchgate.net

Energy Minimization : The initial system is subjected to energy minimization to remove any unfavorable steric clashes or geometries. researchgate.net

Equilibration : The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 bar) while restraints on the solute are slowly removed. This allows the solvent to relax around the dimer. nih.gov

Production Run : The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. researchgate.net

Analysis of the MD trajectory can reveal the dimer's conformational stability through metrics like Root Mean Square Deviation (RMSD), which measures the deviation of the structure from an initial reference, and Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. mdpi.com

Solvent Effects on Dimer Conformation and Stability

Furthermore, computational methods like the Inverse Kirkwood–Buff integrals can be used to analyze experimental solubility data to quantify preferential solvation in mixed-solvent systems. For amoxicillin, studies have shown that in various aqueous co-solvent mixtures (e.g., with DMF, isopropanol), it is preferentially solvated by the co-solvent, which can significantly impact its stability and reactivity. researchgate.net MD simulations can provide an atomistic view of these preferential solvation phenomena, showing how co-solvent molecules arrange themselves around the dimer and affect its dynamics. mdpi.com

Prediction of Dimerization and Degradation Pathways using Computational Models

Computational models, particularly DFT, are highly effective at elucidating the complex reaction mechanisms involved in the formation and degradation of amoxicillin dimers. The degradation of penicillins often begins with the hydrolysis of the β-lactam ring to form penicilloic acid, which can then be involved in dimerization. nih.gov

A detailed computational study on penicillins identified four primary pathways for dimerization, which are directly applicable to amoxicillin due to its structural similarity to ampicillin. nih.gov The energy barriers for each step in these pathways were calculated to determine the most likely mechanisms.

The proposed dimerization pathways for ampicillin/amoxicillin are:

Mode A : The 2-carboxyl group of one molecule attacks the β-lactam of another.

Mode B : Involves the initial hydrolysis of the β-lactam ring to penicilloic acid, whose newly formed carboxyl group then reacts with another molecule's β-lactam ring.

Mode C : The amino group on the side chain of one molecule attacks the β-lactam ring of another.

Mode D : The side-chain amino group of one molecule reacts with the 2-carboxyl group of another.

Theoretical calculations showed that for ampicillin, Mode C is the most favored dimerization pathway, as it has the lowest rate-limiting energy barrier. nih.gov

Table 2: Calculated Rate-Limiting Energy Barriers for Ampicillin Dimerization Pathways
Dimerization PathwayDescriptionRate-Limiting Energy Barrier (kcal/mol)
Mode A (Amp-A)Carboxyl group attacks β-lactam37.58
Mode B (Amp-B)Penicilloic acid carboxyl attacks β-lactam66.77
Mode C (Amp-C)Side-chain amino group attacks β-lactam29.51
Mode D (Amp-D)Side-chain amino group attacks carboxyl group53.92
Data from theoretical calculations on ampicillin at the B3LYP/6-311 G (d, p) level. nih.gov

These computational predictions provide a mechanistic understanding of impurity formation, which is critical for developing strategies to maintain the stability and purity of amoxicillin formulations. nih.gov

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data (like FT-IR and Raman spectra) to confirm molecular structures and assign spectral features. For amoxicillin and related penicillins, DFT calculations are used to compute vibrational frequencies. rsc.orgnih.gov

The calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. The excellent agreement between scaled theoretical wavenumbers and experimental spectra allows for a detailed and reliable assignment of each vibrational mode to specific molecular motions, such as the stretching of the β-lactam C=O group or deformations of the thiazolidine (B150603) ring. rsc.org This correlation is a powerful tool for identifying the dimer and distinguishing it from the monomer or other degradation products.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Ampicillin
AssignmentExperimental FT-IRExperimental FT-RamanCalculated (Scaled)
O-H stretch (COOH)353135333574
N-H asym stretch (NH3+)317431743177
C=O stretch (β-lactam)177417741782
C=O stretch (amide)169316921693
C=O asym stretch (COO-)160416051609
C-N stretch133413341332
Data derived from a DFT study on ampicillin trihydrate, illustrating the strong correlation between calculated and observed spectral peaks. rsc.org

Amoxicillin Dimer Sodium Salt As a Chemical Impurity and Research Standard

Significance of Amoxicillin (B794) Dimer as a Process-Related Impurity in Amoxicillin API

The formation of amoxicillin dimer is an inherent consequence of the amoxicillin synthesis process. As a dimeric impurity, it represents the covalent linkage of two amoxicillin molecules. The presence of such process-related impurities, even in minute quantities, can potentially impact the stability and safety profile of the Amoxicillin API. Regulatory bodies worldwide mandate strict control over impurity levels in pharmaceutical products, making the identification and quantification of amoxicillin dimer a crucial aspect of quality assurance.

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list various related substances of amoxicillin that need to be monitored. The amoxicillin dimer is recognized as a significant impurity that must be controlled within specified limits to ensure the quality of the drug substance. For instance, "Amoxicillin Related Compound J" as listed by the USP, is identified as a mixture containing the amoxicillin open-ring dimer. usp.org

Impurity profiling is a critical step in the development of any pharmaceutical product. For research batches of amoxicillin, a variety of analytical techniques are employed to identify and quantify process-related impurities, including the amoxicillin dimer. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely adopted method for this purpose. researchgate.netjsmcentral.orgcore.ac.uk

The development of a robust and sensitive analytical method is paramount for accurate impurity profiling. These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their reliability. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netcore.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the structural elucidation of impurities, providing valuable information on their molecular weight and fragmentation patterns, which aids in their definitive identification.

Below is an interactive data table summarizing typical validation parameters for an RP-HPLC method for the quantification of amoxicillin and its related substances, including the dimer.

Validation ParameterTypical Value/RangeDescription
Linearity (r²) > 0.999Demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. core.ac.uk
LOD 0.01 - 0.05 µg/mLThe lowest concentration of the analyte that can be reliably detected by the analytical method.
LOQ 0.03 - 0.15 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, often assessed by spiking experiments.
Precision (% RSD) < 2%The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Development and Application of Amoxicillin Dimer Sodium Salt as an Analytical Reference Standard

The accurate quantification of amoxicillin dimer as an impurity relies on the availability of a well-characterized reference standard. The development and application of this compound as an analytical reference standard are, therefore, fundamental to the quality control of amoxicillin. axios-research.com This reference material is a highly purified form of the impurity that is used to calibrate analytical instruments and to validate analytical methods.

Analytical reference standards for pharmaceutical impurities must be of high purity and accompanied by a Certificate of Analysis (CoA). lgcstandards.com This document provides detailed information about the identity, purity, and characterization of the standard. For pharmacopeial impurities, these reference standards are often traceable to the primary standards established by pharmacopeias such as the USP and EP.

The certification of a reference material involves a comprehensive characterization process using a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Mass Spectrometry (MS) to confirm the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis.

Chromatographic Purity determined by HPLC.

Water Content by Karl Fischer titration.

Residual Solvents by Gas Chromatography (GC).

The USP provides a reference standard for "Amoxicillin Related Compound J," which contains the amoxicillin open-ring dimer, ensuring that laboratories have a reliable and traceable material for their analytical needs. usp.org

This compound as a reference standard plays a pivotal role in the development and validation of analytical methods for the purity control of amoxicillin API. axios-research.comnbinno.com

During method development , the reference standard is used to optimize the chromatographic conditions to achieve adequate separation of the dimer from amoxicillin and other potential impurities. This ensures the specificity of the analytical method.

In method validation , the amoxicillin dimer reference standard is used to:

Confirm the identity of the impurity peak in a sample chromatogram by comparing retention times.

Determine the response factor of the dimer relative to amoxicillin, which is crucial for accurate quantification.

Assess the accuracy of the method by performing recovery studies where known amounts of the dimer standard are spiked into samples of the amoxicillin API.

Establish the linearity, LOD, and LOQ for the quantification of the dimer.

Evaluate the precision of the method by repeatedly analyzing samples containing the dimer.

By serving as a benchmark, the this compound reference standard ensures that the analytical methods used for quality control are reliable, accurate, and capable of consistently detecting and quantifying this critical process-related impurity, thereby safeguarding the quality of the final amoxicillin product.

Future Research Directions in Amoxicillin Dimer Chemistry

Investigation of Novel Dimerization Inhibition Strategies (Chemical Perspective)

The dimerization of penicillin antibiotics like amoxicillin (B794) is a critical factor in their degradation. Future research is poised to explore novel chemical strategies to inhibit this process, thereby enhancing the stability and shelf-life of amoxicillin. A foundational step in developing inhibition strategies is a deep understanding of the dimerization mechanisms. For penicillins, four primary pathways have been identified: the reaction of a carboxyl group with the β-lactam ring, the reaction of a carboxyl group from an open-ring product with the β-lactam ring, the reaction of an amino group with the β-lactam ring, and the reaction between an amino group and a carboxyl group. nih.gov For ampicillin (B1664943), which is structurally similar to amoxicillin, the dominant pathway involves the side-chain amino group of one molecule attacking the β-lactam ring of another. nih.gov

Future investigations could focus on the following chemical approaches to inhibit these reactions:

Site-Specific Blocking Agents: Research could be directed toward developing reversible blocking agents that temporarily protect the reactive functional groups—specifically the exocyclic amino group and the β-lactam ring—responsible for dimerization. These agents would ideally be inert and dissociate upon administration to release the active amoxicillin monomer.

pH and Formulation Optimization: Since the reactivity of the amino and carboxyl groups is highly dependent on pH, further studies into advanced formulation strategies are warranted. This includes the development of novel buffer systems or co-solvents that maintain an optimal pH to minimize the nucleophilicity of the amino group and the electrophilicity of the β-lactam carbonyl carbon.

Inhibitors Targeting Reaction Intermediates: Drawing inspiration from enzyme inhibition, research could explore small molecules designed to trap or destabilize the tetrahedral intermediate formed during the nucleophilic attack on the β-lactam ring. nih.gov This would halt the dimerization process before a stable covalent bond is formed.

Computational Modeling for Inhibitor Design: Advanced computational chemistry can be employed to simulate the dimerization process and screen virtual libraries of chemical compounds for their potential to inhibit the reaction. By modeling the transition states of the dominant dimerization pathways, researchers can design inhibitors with high specificity and affinity. nih.gov

Inhibition Strategy ConceptMechanism of ActionKey Research Focus
Site-Specific Blocking AgentsReversibly bind to and protect the reactive amino or β-lactam groups.Design of inert, reversible protective groups.
Formulation ControlModulate the chemical environment (e.g., pH, polarity) to reduce reactivity.Development of advanced buffer systems and non-aqueous formulations.
Intermediate TrappingStabilize or react with the tetrahedral intermediate of the dimerization reaction.Synthesis of molecules that mimic the transition state.
Computational DesignIn-silico screening and design of molecules that disrupt the dimerization interface.High-throughput virtual screening and molecular dynamics simulations.

Exploration of Alternative Synthetic Routes to Specific Amoxicillin Oligomers

While dimerization is often viewed as degradation, specific oligomers may possess unique properties. The controlled synthesis of specific amoxicillin dimers and higher-order oligomers is a burgeoning area of research. This allows for the systematic study of these molecules without relying on their uncontrolled formation in degradation mixtures.

Future research into alternative synthetic routes could include:

Enzymatic Synthesis: The use of enzymes, such as penicillin G acylase, in non-aqueous or low-water environments could provide a highly selective method for linking amoxicillin molecules. researchgate.netresearchgate.net Research has shown that enzymes like lipase (B570770) can be used in transesterification reactions to create specific dimers of other complex molecules, a strategy that could be adapted for amoxicillin. nih.gov This "green chemistry" approach offers high selectivity and avoids the harsh reagents often used in traditional chemical synthesis. researchgate.net

Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, commonly used for peptides, could allow for the stepwise construction of specific amoxicillin oligomers. By anchoring an amoxicillin molecule to a solid support, researchers can control the addition of subsequent units, enabling the synthesis of defined dimers, trimers, and larger structures.

Click Chemistry Approaches: The use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for creating specific linkages. researchgate.net Amoxicillin monomers could be functionalized with azide (B81097) and alkyne groups, allowing them to be precisely linked together to form well-defined oligomeric structures. This method has been successfully used to synthesize dimer analogues of antimicrobial peptides, enhancing their activity. researchgate.net

Protecting Group Chemistry: A more refined application of traditional organic synthesis involves using a series of protecting groups to selectively block all but the desired reactive sites on the amoxicillin molecule. This allows for precise control over which functional groups react, enabling the synthesis of a specific, desired dimer structure, which can then be deprotected.

Advanced In-Situ Spectroscopic Monitoring of Dimer Formation and Degradation

To effectively study and prevent dimerization, real-time monitoring of the reaction is crucial. Advanced in-situ spectroscopic techniques allow researchers to observe the formation and degradation of amoxicillin dimers as they happen, providing invaluable kinetic and mechanistic data.

Future directions in this area involve the application of sophisticated analytical methods:

In-Situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-FTIR and transmission IR spectroscopy can monitor chemical reactions in real-time. researchgate.net These methods are capable of detecting changes in the vibrational modes of amoxicillin's functional groups, such as the stretching of the β-lactam carbonyl group, as it reacts to form a dimer. This can help identify catalytic or intermediate species and understand reaction kinetics under various conditions. researchgate.net

Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced technique can provide detailed structural information on the timescale of molecular vibrations. rsc.org By correlating different vibrational modes, 2D IR can track the subtle changes in molecular structure and intermolecular interactions that occur during the initial stages of dimerization, offering unprecedented insight into the aggregation process. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is another powerful vibrational spectroscopy technique that can provide highly sensitive detection of molecules. bohrium.com Future research could develop SERS-based methods for in-situ monitoring of amoxicillin solutions, potentially allowing for the detection of very low concentrations of dimer species as they form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically not used for real-time monitoring of fast reactions, advances in NMR technology, such as flow-NMR, could be adapted to monitor the slower degradation and dimerization of amoxicillin in solution over time, providing clear structural information about the products being formed.

Spectroscopic TechniqueInformation ProvidedPotential Application in Amoxicillin Dimer Research
In-Situ IR (ATR/Transmission)Real-time changes in functional group concentrations.Monitoring reaction kinetics and identifying intermediates in solution. researchgate.net
2D IR SpectroscopyUltrafast structural dynamics and intermolecular coupling.Elucidating the precise molecular mechanism of the initial dimerization event. rsc.org
SERSHighly sensitive detection of molecular fingerprints.Detecting trace amounts of early-stage dimers in aqueous environments. bohrium.com
Flow-NMRDetailed structural information of species in solution over time.Characterizing the structures of various oligomers as they form during degradation.

Development of Standardized Databases for Amoxicillin Oligomer Spectroscopic Data

A significant challenge in studying amoxicillin oligomers is the lack of standardized reference data for their identification. The development of comprehensive, publicly accessible databases containing spectroscopic data (e.g., MS, NMR, IR) for various amoxicillin dimers and oligomers is a critical future research direction.

The creation of such databases would:

Facilitate Rapid Identification: A database would allow researchers to quickly identify known oligomers in complex mixtures by matching experimental spectra against reference data. ucsd.edu This would streamline quality control in pharmaceutical manufacturing and degradation studies.

Support Computational Tools: These databases would be invaluable for training new computational algorithms, such as the DEREPLICATOR tool developed for identifying peptidic natural products from mass spectrometry data. ucsd.edu Similar tools could be developed for amoxicillin oligomers, enabling high-throughput analysis of large datasets.

Standardize Research: A centralized repository would ensure that researchers worldwide are using consistent data for their studies, improving the reproducibility and comparability of results. The Human Metabolome Database (HMDB), which contains predicted spectra for compounds like amoxicillin, serves as a model for this type of resource. hmdb.ca

Aid in Molecular Modeling: Spectroscopic data is essential for validating and refining molecular models of amoxicillin oligomers. The scarcity of aptamer databases has been noted as a gap in that field, highlighting the importance of such resources for computational work. mdpi.com

A standardized database would ideally include mass spectrometry (MS/MS) fragmentation patterns, NMR chemical shifts and coupling constants, and IR absorption frequencies for a variety of chemically synthesized and isolated amoxicillin oligomers. researchgate.net

Mechanistic Studies of Dimer Interactions with Non-Biological Chemical Entities

Beyond self-dimerization, the interaction of amoxicillin dimers with other non-biological chemical entities is a crucial area of study, particularly from an environmental and formulation perspective. Once formed, these dimers can exhibit different chemical behaviors compared to the monomer.

Future research should focus on:

Interactions with Excipients: Investigating the chemical interactions between amoxicillin dimers and common pharmaceutical excipients (e.g., fillers, binders, lubricants). Some excipients may accelerate the degradation of dimers or form further adducts, impacting the stability of the final drug product.

Adsorption onto Surfaces: Studying the adsorption and potential catalytic degradation of amoxicillin dimers on the surfaces of materials used in manufacturing and storage, such as stainless steel and glass.

Environmental Fate and Interactions: Examining the interaction of amoxicillin dimers with environmental entities. For instance, studies have shown that antibiotics can interact with microplastics like polyethylene (B3416737) terephthalate (B1205515) (PET) through mechanisms such as hydrogen bonding. researchgate.net Understanding how dimers interact with such materials is important for assessing their environmental persistence and transport.

Supramolecular Chemistry: Exploring the potential for amoxicillin dimers to participate in supramolecular assemblies. mdpi.com The dimers, possessing multiple hydrogen bond donors and acceptors, could form host-guest complexes or other organized structures with formulation components, which could either stabilize or destabilize the system.

Q & A

Basic Research Questions

Q. How is Amoxicillin Dimer Sodium Salt identified and quantified in amoxicillin sodium salt API?

  • Methodology : High-performance liquid chromatography (HPLC) is the primary method for identification and quantification. Sample preparation involves dissolving the API in aqueous buffers, followed by chromatographic separation using reversed-phase columns (C18). Detection is performed via UV absorbance at 254 nm. Validation parameters (linearity, precision, LOD/LOQ) must comply with ICH guidelines .
  • Data Interpretation : Peaks corresponding to the dimer are compared against reference standards. Impurity thresholds (e.g., ≤4.5% dimer in Ampicillin Sodium Salt ) inform quality control protocols.

Q. What are the implications of dimer formation in amoxicillin formulations?

  • Methodology : Stability studies under accelerated conditions (e.g., 40°C/75% RH) monitor dimer formation over time. Samples are analyzed using stability-indicating HPLC methods to differentiate degradation products .
  • Regulatory Considerations : Regulatory bodies (e.g., USP) classify the dimer as a "related compound" requiring quantification to ensure API purity. Thresholds are defined based on toxicity and efficacy data .

Advanced Research Questions

Q. How can diastereoisomers of this compound be resolved during chromatographic analysis?

  • Methodology : Diastereoisomers arise due to stereochemical variations in the dimer structure. Optimize mobile phase composition (e.g., using ion-pair reagents like tetrabutylammonium phosphate) and column temperature to enhance resolution. Chiral columns or tandem mass spectrometry (LC-MS/MS) may be required for unambiguous identification .
  • Data Contradictions : Misleading peak splitting in HPLC can overestimate impurity diversity. Confirm structural assignments using nuclear magnetic resonance (NMR) or high-resolution MS .

Q. What factors accelerate dimer formation in amoxicillin sodium salt solutions?

  • Experimental Design : Conduct kinetic studies by varying pH (5–9), temperature (25–60°C), and ionic strength. Monitor dimer formation via time-point sampling and HPLC analysis.
  • Key Findings : Elevated pH and prolonged storage increase dimerization rates. Penicilloate intermediates may further oligomerize into trimers or tetramers .

Q. How do higher oligomers (e.g., tetramers) interact with the dimer in degradation pathways?

  • Methodology : Isolate oligomers using preparative HPLC and characterize via NMR and MS. Compare degradation profiles of aged solutions under oxidative vs. hydrolytic conditions.
  • Advanced Techniques : Use LC-MS with collision-induced dissociation (CID) to map fragmentation patterns, distinguishing dimer-derived penicilloates from tetrameric byproducts .

Q. Does this compound retain antimicrobial activity compared to the parent compound?

  • Methodology : Perform broth microdilution assays against standard bacterial strains (e.g., E. coli ATCC 25922). Compare minimum inhibitory concentrations (MICs) of purified dimer vs. amoxicillin sodium salt.
  • Hypothesis Testing : Structural modeling suggests the dimer’s β-lactam rings may be sterically hindered, reducing binding to penicillin-binding proteins (PBPs). Validate via competitive binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.